4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide, also known as NBD-556, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has been found to induce autophagy, a process that plays a role in cellular homeostasis and can contribute to the anti-cancer effects of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide is its high selectivity for DHODH, which reduces the potential for off-target effects. However, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has limited solubility in water, which can make it challenging to work with in laboratory experiments.
Direcciones Futuras
Future research on 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could focus on its potential as a combination therapy with other cancer treatments, as well as its effects on the immune system. Additionally, the development of more soluble forms of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could improve its efficacy and ease of use in laboratory experiments.
In conclusion, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential for cancer treatment through its inhibition of DHODH. Further research on 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could lead to the development of new cancer therapies and a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide involves a multistep process that includes the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate, followed by nitration and reduction to yield the final product. This method has been optimized to achieve high yields and purity of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has also been found to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
4-amino-N-(5-nitro-4,6-dioxo-1,3-diazinan-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O6S/c11-5-1-3-6(4-2-5)22(20,21)14-10-12-8(16)7(15(18)19)9(17)13-10/h1-4,7H,11H2,(H2,12,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVXXIIKYGWSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C2NC(=O)C(C(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.